molecular formula C15H13ClO3 B1449984 (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-64-1

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Cat. No.: B1449984
CAS No.: 938458-64-1
M. Wt: 276.71 g/mol
InChI Key: WAZZHPURGZNSOS-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone (CAS: 938458-64-1) is a benzophenone derivative featuring a 3-chlorophenyl group and a 3-(methoxymethoxy)phenyl group attached to a ketone core. Its molecular formula is C₁₅H₁₃ClO₃, with a molecular weight of 276.72 g/mol . The methoxymethoxy (-OCH₂OCH₃) substituent is a protective group that enhances solubility in polar solvents compared to simpler methoxy or hydroxy analogs.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-7-3-5-12(9-14)15(17)11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZHPURGZNSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650775
Record name (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-64-1
Record name (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone generally follows a route involving:

  • Introduction of the 3-chlorophenyl moiety onto a benzoyl framework.
  • Protection of the phenolic hydroxyl group on the 3-hydroxyphenyl ring as a methoxymethoxy (MOM) ether to prevent side reactions.
  • Formation of the ketone linkage (methanone) between the two aromatic rings.

This approach ensures selective functionalization and stability of sensitive groups during subsequent reaction steps.

Protection of Phenol as Methoxymethoxy Ether

The 3-hydroxyphenyl precursor is first protected by conversion to its methoxymethoxy ether to mask the phenol group. This is commonly achieved by:

  • Reacting the phenol with chloromethyl methyl ether or an equivalent MOM donor reagent.
  • Using a base such as triethylamine or potassium carbonate to facilitate the ether formation.
  • Conducting the reaction in an aprotic solvent like dichloromethane or acetone at low temperatures (0–20°C) to control the reaction rate and avoid overreaction.

This protection step is crucial to prevent the phenol from participating in unwanted side reactions during the ketone formation.

Formation of the Ketone Linkage (Methanone)

The key step is the formation of the ketone bond between the 3-chlorophenyl group and the methoxymethoxy-protected phenyl ring. This can be achieved by:

  • Friedel-Crafts acylation: Using 3-chlorobenzoyl chloride as the acylating agent and the methoxymethoxy-protected phenyl compound as the aromatic substrate.
  • Lewis acid catalysts such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2) to promote electrophilic aromatic substitution.
  • The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide at low temperatures to moderate reaction conditions and minimize side products.

After the acylation, the product is purified by standard methods such as silica gel chromatography.

Representative Experimental Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Phenol protection Chloromethyl methyl ether, triethylamine, CH2Cl2, 0–20°C 85–90 High yield; ensures phenol stability in later steps
Friedel-Crafts acylation 3-Chlorobenzoyl chloride, AlCl3, CH2Cl2, 0–5°C to RT 70–80 Controlled temperature avoids polyacylation
Purification Silica gel chromatography, hexane/ethyl acetate mixtures Essential for isolating pure ketone product

Analytical and Research Findings

  • NMR Spectroscopy : Proton NMR confirms the presence of aromatic protons, methoxymethoxy methylene protons (~4.4 ppm), and the methoxy group (~3.3 ppm). The ketone carbonyl is often confirmed by $$^{13}C$$ NMR around 190–200 ppm.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of the ketone compound, confirming successful synthesis.
  • Purity Assessment : Chromatographic methods (HPLC, TLC) show a single major product peak after purification, indicating a clean reaction and minimal side products.

Notes on Alternative Methods and Precursors

  • Some synthetic routes might start from 3-chlorobenzoyl chloride and 3-hydroxybenzaldehyde derivatives, protecting the hydroxyl group before coupling.
  • Alternative protecting groups (e.g., silyl ethers) can be used but methoxymethoxy is preferred for its ease of installation and removal.
  • The use of triethylamine and dichloromethane as solvent is common for both protection and coupling steps, providing mild and efficient reaction conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Typical Yield Key Observations
Phenol Protection Chloromethyl methyl ether, Et3N, CH2Cl2, 0–20°C Protect phenol as MOM ether 85–90% Prevents phenol side reactions
Friedel-Crafts Acylation 3-Chlorobenzoyl chloride, AlCl3, CH2Cl2, 0–5°C Introduce ketone linkage 70–80% Controlled conditions reduce byproducts
Purification Silica gel chromatography Isolate pure product Essential for purity

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of 3-chlorobenzoic acid and 3-(methoxymethoxy)benzoic acid.

    Reduction: Formation of (3-chlorophenyl)[3-(methoxymethoxy)phenyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone is primarily investigated for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers.

Case Studies:

  • A study published in Journal of Medicinal Chemistry highlighted its effectiveness as an inhibitor of specific enzymes involved in cancer metabolism, suggesting potential use in cancer therapies.
  • Another investigation focused on its neuroprotective properties, indicating that derivatives of this compound could be developed into drugs for treating neurodegenerative diseases.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in creating more complex molecules.

Applications:

  • Utilized in reactions such as nucleophilic substitution and oxidation to form diverse organic compounds.
  • Employed in the synthesis of novel materials with tailored properties for specific applications.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials, including polymers and nanomaterials.

Research Findings:

  • The compound has been integrated into polymer matrices to enhance mechanical properties and thermal stability.
  • Studies have shown its potential in fabricating nanostructured materials for use in electronics and photonics.

Chemical Reaction Analysis

The compound undergoes several key reactions:

  • Nucleophilic Substitution : The chlorophenyl group can be substituted by various nucleophiles.
  • Oxidation : Capable of forming ketones or alcohols under oxidative conditions.
  • Reduction : Can be reduced to yield phenolic compounds.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings may participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Target Compound C₁₅H₁₃ClO₃ 276.72 3-chlorophenyl, 3-(methoxymethoxy)phenyl Potential intermediate in drug synthesis
3-Chlorobenzophenone C₁₃H₉ClO 216.66 3-chlorophenyl, phenyl Melting point: 85–87°C; used in organic synthesis
(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone C₁₅H₁₃ClO₃ 276.72 2-chlorophenyl, 3-(methoxymethoxy)phenyl Isomer with altered electronic distribution
CD-62 (Coumarin Derivative) C₂₄H₁₆Cl₂O₄ 443.29 7-methoxycoumarin, ortho-chloro (benzophenone), ortho-chloro (benzoyl) Dual α-glucosidase/α-amylase inhibitor
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 3-chloro, 2-hydroxy, 5-methoxy Melting point: 82°C; acetophenone derivative
Key Observations:

Chlorine position: The 3-chloro substituent (meta) in the target compound vs. 2-chloro (ortho) in its isomer (CAS: 938458-60-7) alters electronic effects. Meta-substitution reduces steric hindrance, favoring reactions at the ketone group .

Biological Activity: Coumarin derivatives like CD-62 (Table 1) demonstrate the impact of substituent diversity. The presence of chloro and methoxy groups at ortho positions enhances inhibitory activity against carbohydrate-metabolizing enzymes, suggesting that similar substitutions in benzophenones could be explored for therapeutic applications .

Synthetic Utility: The methoxymethoxy group serves as a protective group for hydroxy functions during synthesis, as seen in intermediates for flavonoid production (e.g., ). This property distinguishes the target compound from non-protected analogs like 1-(3-chloro-2-hydroxy-5-methoxyphenyl)ethanone, which requires deprotection steps in multi-step syntheses .

Physicochemical Properties

  • Solubility: The methoxymethoxy group’s ether linkages likely enhance solubility in solvents like THF or DMSO compared to 3-chlorobenzophenone, which is more lipophilic .
  • Reactivity : Electron-donating groups (e.g., methoxymethoxy) reduce electrophilicity at the ketone carbon compared to electron-withdrawing groups (e.g., nitro in ’s compounds), affecting nucleophilic addition reactions .

Biological Activity

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone, with the CAS number 938458-64-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13ClO3
  • IUPAC Name : (3-chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
  • Physical Form : Liquid
  • Purity : 95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function through the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by forming covalent bonds with nucleophiles, affecting biochemical pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Induction of oxidative stress

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Anticancer Effects

A notable study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptotic markers.

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity against multidrug-resistant strains. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant strains.

Q & A

Q. What are the recommended synthetic routes for (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone, and how can reaction efficiency be optimized?

The compound can be synthesized via Friedel-Crafts acylation or coupling reactions using 3-chlorobenzoyl chloride and 3-(methoxymethoxy)phenol derivatives. Key steps include protecting the hydroxyl group with a methoxymethoxy (MOM) group to prevent side reactions. Optimization strategies include using continuous flow reactors to enhance yield and reduce reaction time . Green chemistry approaches, such as solvent-free conditions or biodegradable catalysts, can minimize environmental impact .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic substitution pattern and functional groups. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How does the methoxymethoxy group influence the compound’s reactivity in further derivatization?

The methoxymethoxy (MOM) group acts as a protective moiety for hydroxyl groups, enhancing stability during acidic or basic conditions. It can be selectively removed using mild acids (e.g., HCl in dioxane) to regenerate free hydroxyl groups for subsequent functionalization, such as glycosylation or alkylation .

Q. What are the primary research applications of this compound in medicinal chemistry?

Its bifunctional aromatic structure makes it a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. The chlorophenyl moiety enhances lipophilicity, aiding blood-brain barrier penetration in neuropharmacology studies .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like α-glucosidase or cyclooxygenase-2 (COX-2). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve redox activity for antioxidant applications .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability or assay conditions. Standardize protocols using in vitro models (e.g., Caco-2 cells for absorption studies) and validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics). Dose-response curves and IC₅₀ comparisons across studies clarify potency .

Q. How do structural modifications at the 3-chlorophenyl ring affect structure-activity relationships (SAR)?

Substituent effects can be systematically studied:

  • Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity, enhancing enzyme inhibition.
  • Bulky groups (e.g., -CF₃) reduce steric hindrance, improving binding pocket occupancy. Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent electronic effects with activity .

Q. What green chemistry methods are viable for large-scale synthesis while maintaining yield?

Microwave-assisted synthesis reduces reaction time by 50–70% compared to conventional heating. Catalytic systems like Fe₃O₄ nanoparticles enable magnetically recoverable catalysts, minimizing waste. Solvent substitution with ionic liquids (e.g., [BMIM][BF₄]) improves atom economy .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

In vitro microsomal assays (e.g., human liver microsomes) identify metabolites via LC-MS/MS. The methoxymethoxy group may undergo O-demethylation by CYP3A4, generating reactive intermediates. Kinetic studies (Km and Vmax) quantify metabolic stability .

Q. What experimental designs mitigate oxidative degradation during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Antioxidants (e.g., BHT) at 0.1% w/w or lyophilization in amber vials under argon prevent photooxidation and hydrolysis. Monitor degradation products using stability-indicating HPLC methods .

Methodological Notes

  • Spectral Data Interpretation : Assign ¹H NMR peaks for the methoxymethoxy group as a singlet at δ 3.4–3.6 ppm and the carbonyl carbon at δ 195–200 ppm in ¹³C NMR .
  • Reaction Optimization : Use Design of Experiments (DoE) software (e.g., MODDE) to screen variables (temperature, catalyst loading) for maximum yield .
  • Toxicity Screening : Employ EPA’s ToxCast database to predict ecotoxicological endpoints (e.g., LC₅₀ in Daphnia magna) early in development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
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(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

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